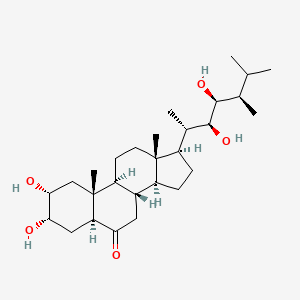
5-Allyl-2-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent The structure of this compound includes an allyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-methoxyphenylboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction is carried out under mild conditions, making it suitable for a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and scalable reaction setups. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Allyl-2-methoxyphenylboronic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and catalysis. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Allyl-2-methoxyphenylboronic acid include:
- 2-Methoxy-5-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an allyl group and a methoxy group on the phenyl ring. This structural feature imparts distinct reactivity and properties, making it particularly useful in specific synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C10H13BO3 |
|---|---|
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
(2-methoxy-5-prop-2-enylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h3,5-7,12-13H,1,4H2,2H3 |
Clave InChI |
SPOAFXWMRZGCSP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)CC=C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


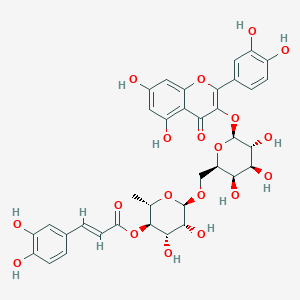
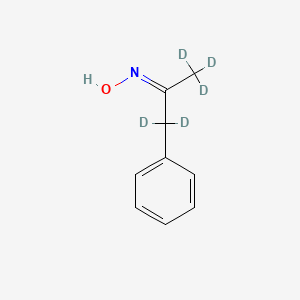
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
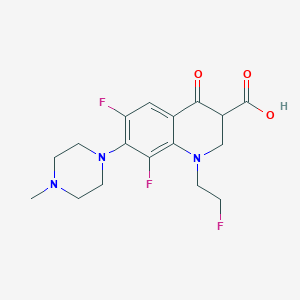
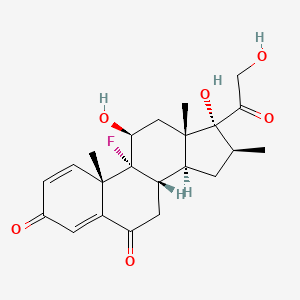
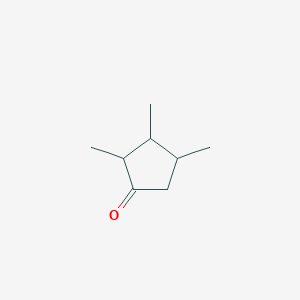

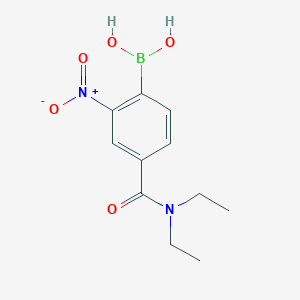
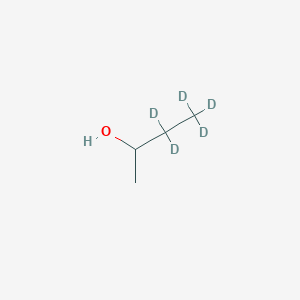

![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
